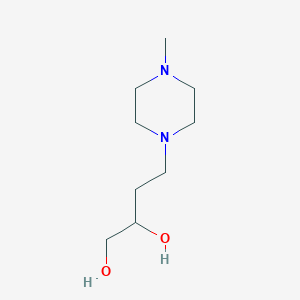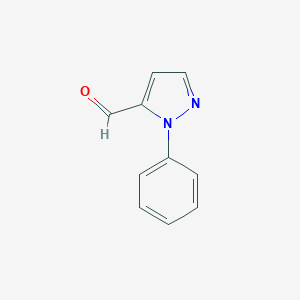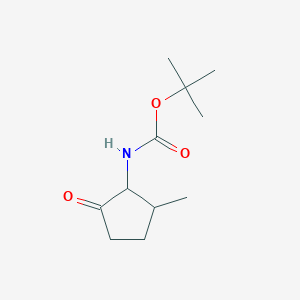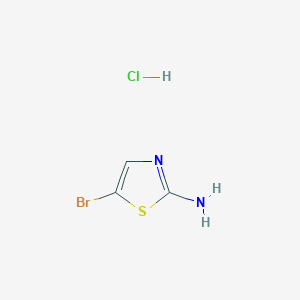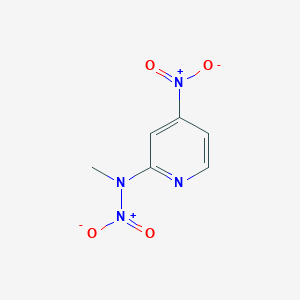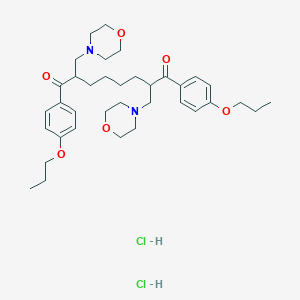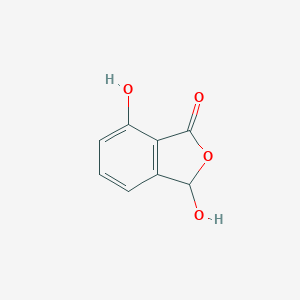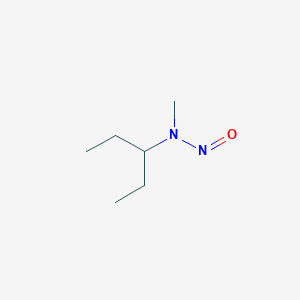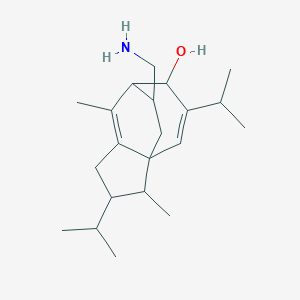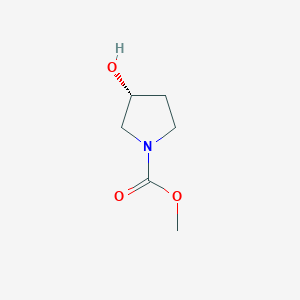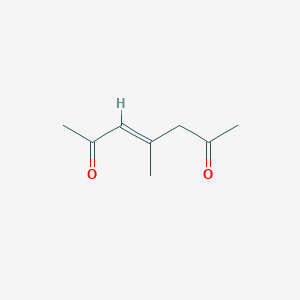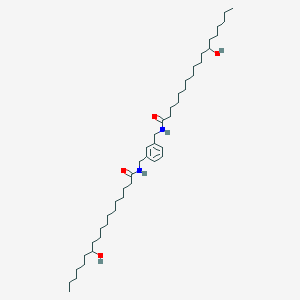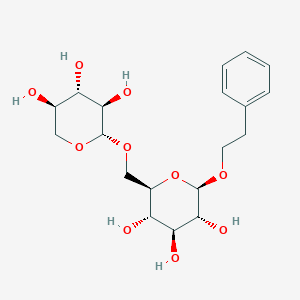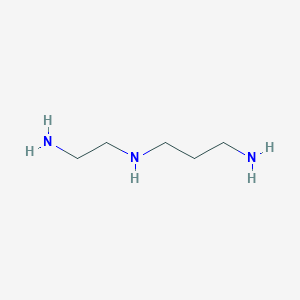
N-(2-Aminoethyl)-1,3-propanediamine
描述
N-(2-Aminoethyl)-1,3-propanediamine: is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis. This compound is used in various applications, including the synthesis of polymers, pharmaceuticals, and as a curing agent for epoxy resins.
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)-1,3-propanediamine involves the reductive amination of 1,3-diaminopropane with acetaldehyde, followed by hydrogenation. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Alkylation of Amines: Another method involves the alkylation of ethylenediamine with 1,3-dibromopropane. This reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrobromic acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized catalysts can further enhance the production efficiency.
化学反应分析
Types of Reactions:
Condensation Reactions: N-(2-Aminoethyl)-1,3-propanediamine can undergo condensation reactions with carbonyl compounds to form Schiff bases. These reactions typically occur under mild conditions and can be catalyzed by acids or bases.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles. For example, it can react with alkyl halides to form substituted amines.
Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized to form corresponding imines or reduced to form secondary amines under appropriate conditions.
Common Reagents and Conditions:
Condensation: Carbonyl compounds (e.g., aldehydes, ketones), acid or base catalysts.
Substitution: Alkyl halides, bases (e.g., NaOH, KOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., hydrogen gas with Pd/C, sodium borohydride).
Major Products:
Schiff Bases: Formed from condensation reactions.
Substituted Amines: Formed from nucleophilic substitution reactions.
Imines and Secondary Amines: Formed from oxidation and reduction reactions, respectively.
科学研究应用
Chemistry: N-(2-Aminoethyl)-1,3-propanediamine is used as a building block in the synthesis of various organic compounds, including polymers and complex molecules. It is also used in the preparation of chelating agents and ligands for metal ion coordination.
Biology: In biological research, this compound is used to modify biomolecules and surfaces to enhance their interaction with cells and proteins. It is also employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions makes it useful in drug delivery systems.
Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins, improving their mechanical properties and thermal stability. It is also used in the production of adhesives, coatings, and sealants.
作用机制
The mechanism of action of N-(2-Aminoethyl)-1,3-propanediamine depends on its application. In chemical reactions, its amine groups can act as nucleophiles, attacking electrophilic centers in other molecules. In biological systems, it can interact with proteins and enzymes, modifying their activity or stability. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action in various applications.
相似化合物的比较
Ethylenediamine: A simpler diamine with two primary amine groups. It is used in similar applications but lacks the additional carbon chain present in N-(2-Aminoethyl)-1,3-propanediamine.
1,3-Diaminopropane: Another diamine with a similar structure but without the ethyl group. It is used in the synthesis of polymers and as a curing agent.
N-(2-Aminoethyl)piperazine: A cyclic diamine with similar reactivity but different structural properties.
Uniqueness: this compound is unique due to its combination of linear and branched structure, providing flexibility in its applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
| Record name | 3-(Aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


